4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide
Description
4-(Benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core linked to a benzenesulfonyl-substituted butanamide chain. This structure combines sulfonyl and amide functionalities with a bicyclic aromatic system, which may confer unique physicochemical and biological properties. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and amide coupling, as inferred from analogous synthetic pathways described in related studies .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c22-18(7-4-10-28(23,24)13-5-2-1-3-6-13)21-19-20-14-11-15-16(12-17(14)27-19)26-9-8-25-15/h1-3,5-6,11-12H,4,7-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPSXZLXELEUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Ring: The dioxino ring can be introduced by reacting the benzothiazole derivative with an appropriate diol under dehydrating conditions.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
α-Glucosidase and Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures to 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diabetes and Alzheimer's disease. For instance, sulfonamide derivatives have shown promising results in inhibiting these enzymes, thereby potentially aiding in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Mechanisms of Action
The mechanism by which these compounds exert their inhibitory effects often involves binding to the active sites of the enzymes, thereby preventing substrate interaction. Studies have demonstrated that these inhibitors can effectively lower blood glucose levels and improve cognitive functions in preclinical models .
Anticancer Activity
Inhibition of Carbonic Anhydrase IX
Recent studies have highlighted the compound's potential as an anticancer agent through the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. Compounds similar to this compound have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX . This selectivity is crucial as it minimizes side effects on normal cells.
Case Studies
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. The induction of apoptosis was confirmed via annexin V-FITC assays, showing a significant increase in apoptotic cells compared to controls .
Neurodegenerative Disease Treatment
Potential for Treating Depression and Neurodegeneration
The compound's structure suggests potential applications in treating neurodegenerative diseases complicated by depression. Research into similar benzothiazole derivatives indicates their ability to inhibit monoamine oxidase B (MAO-B) and cholinesterases. These actions can enhance neurotransmitter levels in the brain, thereby alleviating symptoms associated with neurodegenerative conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share sulfonyl and aromatic moieties but differ in their heterocyclic core. These triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed via IR and NMR spectra .
Benzothiazole-Dioxane Hybrids
The compound N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide () shares the same heterocyclic core but differs in the sulfonyl substituent (4-methoxyphenyl vs. benzene) and amide chain length (acetamide vs. butanamide). The methoxy group in ’s compound introduces electron-donating effects, which may alter solubility and metabolic stability compared to the unsubstituted benzenesulfonyl group in the target compound .
Sulfonyl Group Modifications
The absence of electron-withdrawing groups (e.g., Cl, Br) or electron-donating groups (e.g., OCH₃) in the target compound’s sulfonyl moiety suggests intermediate polarity, balancing solubility and membrane permeability.
Amide Chain Length and Flexibility
The butanamide chain in the target compound may improve conformational adaptability for target binding compared to shorter chains. However, this could also increase metabolic susceptibility.
Spectral and Analytical Comparisons
- IR Spectroscopy : The target compound’s benzenesulfonyl group is expected to show νS=O stretching near 1150–1200 cm⁻¹, while the amide C=O would absorb at ~1650–1700 cm⁻¹. This contrasts with triazole derivatives (e.g., compounds [7–9]), where νC=S (1247–1255 cm⁻¹) and absence of C=O bands confirm tautomeric forms .
- NMR : The fused benzothiazole-dioxane core in the target compound would produce distinct aromatic proton environments compared to triazole-based analogs.
Biological Activity
The compound 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzothiazole moiety fused with a dioxino ring system. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 366.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors such as serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity.
Antidepressant Effects
A study on related benzothiazole derivatives demonstrated significant binding affinities for serotonin receptors. For instance, compounds similar to the target compound exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and showed antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfonyl group in the target compound may enhance its ability to disrupt bacterial cell walls or interfere with bacterial metabolism. Research indicates that these compounds can exhibit activity against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .
Anticancer Potential
The structural features of the compound suggest possible anticancer activity. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. Further studies are required to elucidate the specific mechanisms through which this compound may exert anticancer effects.
Case Studies
- Study on Antidepressant Activity : A series of benzothiazole derivatives were synthesized and evaluated for their antidepressant potential. The study highlighted that modifications similar to those in our target compound could enhance binding affinity to serotonin receptors and improve pharmacological profiles .
- Antimicrobial Evaluation : Research focused on benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of a sulfonamide group could further potentiate this activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the condensation of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine with benzenesulfonylbutanoyl chloride under basic conditions (e.g., aqueous Na₂CO₃) to control pH dynamically (~10) for optimal nucleophilic substitution .
- Step 2 : Use polar aprotic solvents (e.g., DMF) with catalytic LiH to enhance reactivity during N-alkylation/arylation steps. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust reaction time (reflux for 4–8 hours) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to improve yield. Purify via column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for structural confirmation, and how should spectral data be interpreted?
- Techniques :
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1660 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons near the benzodioxin ring (δ 4.2–4.5 ppm for dioxane CH₂) and benzothiazole NH (δ 10–12 ppm). Use DEPT-135 for quaternary carbon identification .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of benzenesulfonyl group).
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s mechanism against targets like lipoxygenase?
- Experimental Design :
- Assay Setup : Use a spectrophotometric lipoxygenase (LOX) inhibition assay with linoleic acid as substrate. Measure conjugated diene formation at 234 nm .
- Dose-Response : Test compound concentrations (1–100 μM) in triplicate. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Controls : Include NDGA (nordihydroguaiaretic acid) as a positive control and DMSO as vehicle control.
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Approach :
- Validation : Re-synthesize the compound to confirm purity (HPLC ≥95%) and re-test bioactivity under standardized assay conditions .
- Docking Refinement : Use molecular dynamics simulations (e.g., AutoDock Vina) with explicit solvent models to improve binding pose accuracy .
- SAR Analysis : Compare activity of analogs (e.g., halogenated derivatives) to identify structural determinants of potency .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
- Methods :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS to calculate half-life .
- Caco-2 Permeability : Assess apical-to-basolateral transport to predict oral absorption.
Q. What synthetic modifications enhance antibacterial efficacy while reducing cytotoxicity?
- SAR-Driven Modifications :
- Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene ring to enhance membrane penetration .
- Scaffold Hybridization : Fuse with triazole or benzofuran moieties to disrupt bacterial biofilm formation .
- Cytotoxicity Screening : Test derivatives against mammalian cell lines (e.g., HEK-293) using MTT assays to prioritize non-toxic candidates .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Resolution Protocol :
- Assay Standardization : Ensure consistent substrate concentrations, pH, and temperature .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-study variability .
- Meta-Analysis : Pool data from multiple studies using random-effects models to derive consensus IC₅₀ ranges .
Q. What methodologies confirm tautomeric equilibria or polymorphic forms in this compound?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
